

(Rac)-ACT-451840 for Malaria Eradication: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-ACT-451840

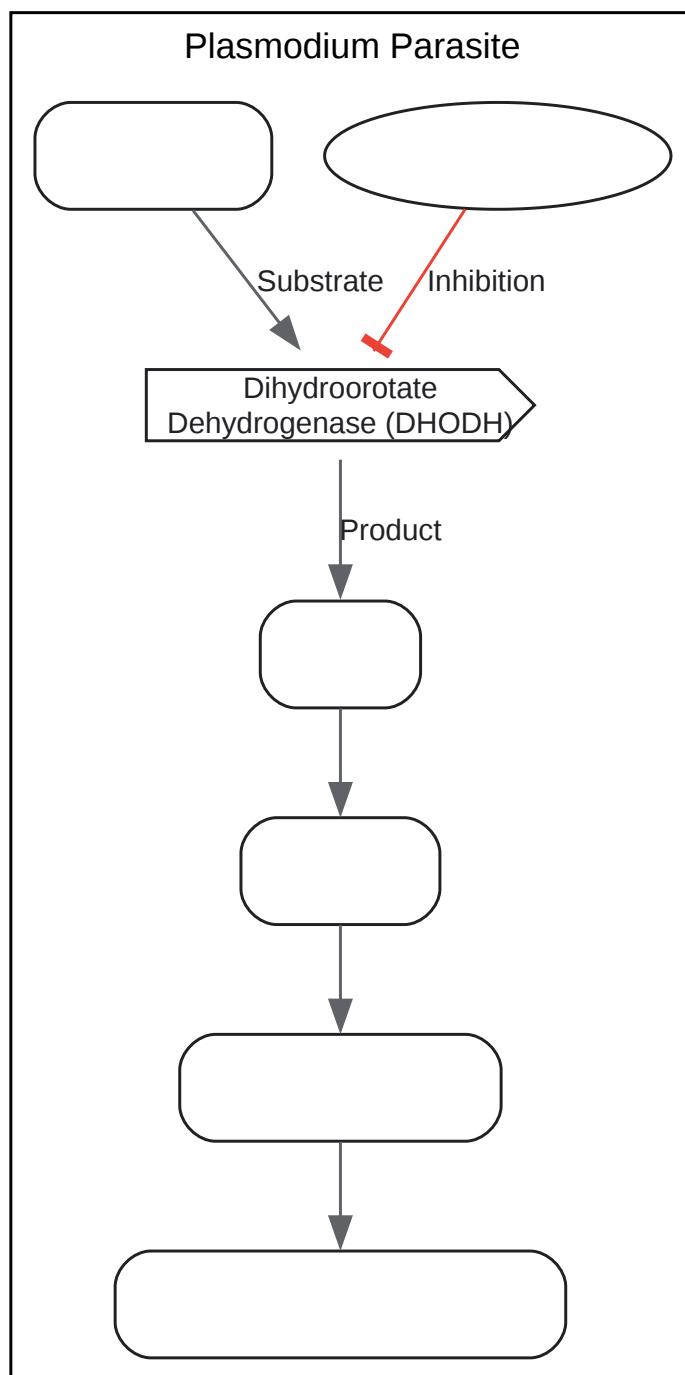
Cat. No.: B15560512

[Get Quote](#)

(Rac)-ACT-451840, also known as M5717, is a promising, fast-acting antimalarial compound with a novel mechanism of action, positioning it as a potential candidate to address the challenge of emerging drug resistance in the fight against malaria. This technical guide provides a comprehensive overview of its preclinical and early clinical development, focusing on its efficacy, mechanism of action, pharmacokinetics, and safety profile.

Executive Summary

(Rac)-ACT-451840 is a phenylalanine-based compound that exhibits potent, low-nanomolar activity against multiple life cycle stages of *Plasmodium falciparum* and *Plasmodium vivax*.^{[1][2]} It demonstrates efficacy against both drug-sensitive and drug-resistant parasite strains, including those resistant to artemisinin.^{[3][4]} Preclinical studies in murine models have shown significant parasite reduction and curative potential.^[5] The compound acts rapidly and also possesses gametocytocidal activity, suggesting it could play a crucial role in blocking malaria transmission. Early clinical trials have indicated that ACT-451840 is well-tolerated in humans. The compound is currently being investigated in combination with other antimalarial agents, such as pyronaridine, in Phase II clinical trials.


Mechanism of Action

While the precise molecular target of **(Rac)-ACT-451840** is still under investigation, it is known to have a novel mechanism of action distinct from existing antimalarial drugs. Some evidence suggests that its activity may be mediated by blocking the *P. falciparum* multidrug resistance

protein 1 (PfMDR1), a transporter protein located on the membrane of the parasite's digestive vacuole. This inhibition is thought to disrupt essential parasite processes.

The leading hypothesis for its antimalarial effect centers on the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium. Unlike their human hosts, malaria parasites are entirely dependent on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. By inhibiting DHODH, ACT-451840 effectively starves the parasite of these crucial building blocks, leading to its death.

Below is a diagram illustrating the proposed mechanism of action targeting the pyrimidine biosynthesis pathway.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **(Rac)-ACT-451840** via inhibition of DHODH.

In Vitro and In Vivo Efficacy

(Rac)-ACT-451840 has demonstrated potent activity against various strains and life cycle stages of malaria parasites.

In Vitro Activity

The compound exhibits low nanomolar 50% inhibitory concentrations (IC50) against drug-sensitive and drug-resistant *P. falciparum* strains. It is also active against the asexual blood stages of *P. vivax*. Furthermore, ACT-451840 shows activity against the sexual stages (gametocytes) of *P. falciparum*, which is critical for preventing transmission.

Table 1: In Vitro Activity of **(Rac)-ACT-451840** against Plasmodium Parasites

Parameter	P. falciparum NF54 (drug-sensitive)	P. falciparum m (Artemisinin-resistant)	P. falciparum m (clinical isolates)	P. vivax (clinical isolates)	Male Gamete Formation (P. falciparum)	Oocyst Development (in mosquito)
IC50	0.4 nM (\pm 0.0 nM)	No difference in survival rates compared to wild-type	2.5 nM (median)	3.0 nM (median)	5.89 nM (\pm 1.80 nM)	30 nM

In Vivo Activity

In vivo studies in murine models of malaria have confirmed the efficacy of ACT-451840. Oral administration of the compound resulted in a rapid reduction in parasitemia and high cure rates.

Table 2: In Vivo Efficacy of **(Rac)-ACT-451840** in Murine Models

Parameter	P. falciparum in humanized mice	P. berghei in mice
ED90 (90% effective dose)	3.7 mg/kg	13 mg/kg

Pharmacokinetics

Pharmacokinetic studies in healthy human subjects have characterized the absorption, distribution, metabolism, and excretion of ACT-451840.

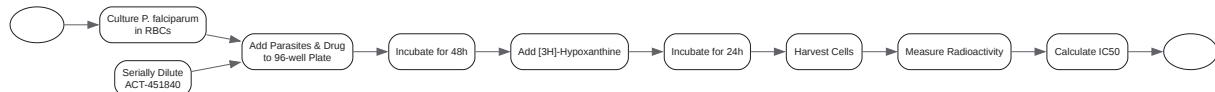
Table 3: Pharmacokinetic Parameters of **(Rac)-ACT-451840** in Humans (500 mg dose)

Parameter	Fasted State	Fed State
Cmax (ng/mL)	11.9	~155 (approx. 13-fold increase)
AUC _{0-∞} (ng·h/mL)	100.6	1,408 (approx. 14-fold increase)
T _{max} (h)	0.8 - 2.0	3.5
t _{1/2} (h)	33.8	~34
Plasma Protein Binding	99.96%	N/A
Blood/Plasma Partitioning	0.58	N/A

A significant food effect has been observed, with co-administration of food markedly increasing the plasma exposure of ACT-451840.

Safety and Tolerability

Preclinical safety studies and a first-in-human clinical trial have indicated that ACT-451840 is safe and well-tolerated. No serious adverse events leading to discontinuation were reported in the initial human study.


Experimental Protocols

In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation)

This assay is a standard method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of *P. falciparum*.

Methodology:

- Parasite Culture: *P. falciparum* parasites are cultured in vitro in human red blood cells (RBCs) in RPMI 1640 medium supplemented with AlbuMAX or human serum.
- Drug Preparation: The test compound, **(Rac)-ACT-451840**, is serially diluted to create a range of concentrations.
- Assay Setup: Asynchronous parasite cultures (primarily ring stages) are diluted to a specific parasitemia and hematocrit. The parasite suspension is then added to 96-well plates containing the pre-diluted compound.
- Incubation: The plates are incubated for 48 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
- [3H]-Hypoxanthine Addition: After the initial 48-hour incubation, [3H]-hypoxanthine, a nucleic acid precursor, is added to each well.
- Final Incubation: The plates are incubated for an additional 24 hours to allow for the incorporation of the radiolabel into the parasite's nucleic acids.
- Harvesting and Measurement: The cells are harvested onto filter mats, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro [3H]-hypoxanthine incorporation assay.

In Vivo Efficacy Study (4-day suppressive test)

This murine model is used to assess the in vivo antimalarial activity of a compound.

Methodology:

- Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes to support the growth of *P. falciparum*, or standard mouse strains are used for *P. berghei* infections.
- Infection: Mice are inoculated intravenously with parasitized red blood cells.
- Drug Administration: Treatment with **(Rac)-ACT-451840** or a vehicle control is initiated a few hours after infection and continues for four consecutive days. The compound is typically administered orally.
- Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
- Data Analysis: The 90% effective dose (ED90), the dose required to reduce parasitemia by 90% compared to the vehicle-treated control group, is determined.

Future Directions

(Rac)-ACT-451840 holds significant promise as a new antimalarial agent. Its novel mechanism of action, rapid parasiticidal activity, and efficacy against resistant strains and transmissible stages make it a valuable candidate for combination therapies. Ongoing and future clinical

trials will be crucial in determining its optimal dosing regimen, its efficacy in patient populations, and its role in malaria eradication efforts. The significant food effect on its pharmacokinetics will need to be carefully managed in clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(Rac)-ACT-451840 for Malaria Eradication: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15560512#rac-act-451840-for-malaria-eradication\]](https://www.benchchem.com/product/b15560512#rac-act-451840-for-malaria-eradication)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com